1beta,3alpha,7beta-Trihydroxy-5beta-cholanic Acid

bile acid physicochemical profiling LogP comparison hydrophobicity index

Pharmaceutical QC laboratories require authentic impurity standards for compendial UDCA monograph compliance. This EP-certified standard (Ursodeoxycholic Acid Impurity 32) serves as a traceable marker for HPLC system suitability and quantitative limit tests. • Pharmacopoeial traceability: Supplied with COA for ANDA/DMF/CEP submissions. • CYP3A4 pathway biomarker: Specific 1β-hydroxylation metabolite of UDCA, enabling discrimination from other bile acid congeners. • Supply assurance: ≥95% HPLC purity with defined chromatographic RRT.

Molecular Formula C24H40O5
Molecular Weight 408.6 g/mol
CAS No. 108179-87-9
Cat. No. B033420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1beta,3alpha,7beta-Trihydroxy-5beta-cholanic Acid
CAS108179-87-9
Synonyms(1β,3α,5β,7β)- 1,3,7-Trihydroxycholan-24-oic Acid
Molecular FormulaC24H40O5
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C
InChIInChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(8-9-23(16,17)2)24(3)14(11-19(22)26)10-15(25)12-20(24)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19+,20-,22+,23-,24+/m1/s1
InChIKeyGYUVAHWOVINGNE-BSNAKVQISA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1beta,3alpha,7beta-Trihydroxy-5beta-cholanic Acid (CAS 108179-87-9): Procurement-Relevant Identity, Class, and Comparator Context


1β,3α,7β-Trihydroxy-5β-cholanic Acid (CAS 108179-87-9; molecular formula C₂₄H₄₀O₅; molecular weight 408.57) is a trihydroxy bile acid belonging to the C₂₄ 5β-cholanic acid family [1]. It is a 1β-hydroxylated metabolite of ursodeoxycholic acid (UDCA; 3α,7β-dihydroxy-5β-cholan-24-oic acid) generated via cytochrome P450 CYP3A4-mediated oxidation [2][3]. The compound is catalogued as Ursodeoxycholic Acid Impurity 32 in pharmacopoeial impurity profiling and is supplied as a certified reference standard (typical purity ≥95% HPLC) for pharmaceutical quality control . Its closest structural and functional comparators include the parent compound UDCA, the primary bile acids chenodeoxycholic acid (CDCA; 3α,7α-dihydroxy) and cholic acid (CA; 3α,7α,12α-trihydroxy), as well as other 1β-hydroxylated bile acid congeners such as 1β,3α,7α-trihydroxy-5β-cholan-24-oic acid (1β-hydroxy-CDCA) and 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acid (CA-1β-ol).

Why UDCA, CDCA, or Cholic Acid Cannot Substitute for 1β,3α,7β-Trihydroxy-5β-cholanic Acid in Analytical, Metabolic, or Pharmacopoeial Applications


Bile acids within the 5β-cholanic acid class differ profoundly in their hydroxylation position, number, and stereochemistry, each parameter dictating distinct receptor activation profiles, metabolic routing, and chromatographic behaviour [1]. 1β,3α,7β-Trihydroxy-5β-cholanic Acid possesses a 1β-hydroxyl group absent in UDCA (dihydroxy), CDCA (dihydroxy, 7α-epimer), and cholic acid (trihydroxy but with 12α-OH instead of 1β-OH) [2]. This additional equatorial hydroxyl group at C-1 alters the compound's hydrogen-bond donor/acceptor topology (four H-bond donors, five acceptors), its computed partition coefficient (LogP ≈ 3.03–3.47), and its chromatographic relative retention time (RRT) in compendial UDCA impurity methods [3]. Furthermore, the 1β-hydroxylation is a specific CYP3A4-mediated metabolic signature that is not shared by the parent UDCA molecule; consequently, this compound serves as a pathway-selective biomarker of CYP3A4 activity on UDCA, a feature that no other in-class bile acid can replicate [4]. Generic substitution with UDCA or CDCA would therefore fail to meet the identity, purity, and metabolic-specificity requirements of pharmacopoeial impurity profiling, CYP3A4 biomarker studies, and perinatal bile acid metabolism research.

Quantitative Differentiation Evidence for 1β,3α,7β-Trihydroxy-5β-cholanic Acid vs. UDCA, CDCA, Cholic Acid, and Other 1β-Hydroxylated Congeners


LogP Hydrophobicity Differential: 1β-Hydroxylation Increases Polarity Relative to UDCA

The computed octanol-water partition coefficient (LogP) for 1β,3α,7β-Trihydroxy-5β-cholanic Acid is 3.03 (Chemsrc consensus) to 3.47 (WLOGP/MLOGP consensus), indicating a moderate reduction in lipophilicity compared to the parent dihydroxy UDCA (LogP ≈ 3.6–4.0, reported range for 3α,7β-dihydroxy-5β-cholanic acid) [1]. The addition of the 1β-hydroxyl group increases the topological polar surface area (TPSA = 97.99 Ų) and hydrogen-bond donor count (4 vs. 3 for UDCA), consistent with the LogP shift. This polarity differential—quantified as a ΔLogP of approximately –0.6 to –0.9 relative to UDCA—directly impacts reversed-phase HPLC retention behaviour, where the target compound elutes earlier than UDCA under standard C18 gradient conditions used in pharmacopoeial impurity methods [2].

bile acid physicochemical profiling LogP comparison hydrophobicity index

Metabolic Origin and CYP3A4 Substrate Specificity: A 1β-Hydroxylated Signature Distinct from Primary Bile Acids

1β,3α,7β-Trihydroxy-5β-cholanic Acid is formed exclusively via CYP3A4-mediated 1β-hydroxylation of UDCA, a metabolic route that is entirely distinct from the classical hepatic bile acid synthetic pathway (which produces CDCA and CA via CYP7A1, CYP8B1, and CYP27A1) [1]. The 1β-hydroxylation of UDCA represents a detoxification shunt: CYP3A4 is adaptively upregulated during cholestasis, and 1β-hydroxylated bile acid metabolites are then preferentially excreted into urine rather than bile. In patients with liver disease, five C-1 hydroxylated bile acids were identified in urine by GC-MS, with 1β,3α,7α-trihydroxy-5β-cholanoic acid (the 7α-epimer of the target compound) detected as a major component [2]. The biliary excretion and hepatic extraction of 1β-hydroxylated metabolites were more impaired and less efficient than for cholic acid, demonstrating a distinct hepatobiliary handling profile [2]. This contrasts with UDCA itself, which undergoes predominantly conjugation (taurine/glycine) and enterohepatic recycling rather than 1β-hydroxylation.

bile acid metabolism CYP3A4 biomarker 1β-hydroxylation pathway

Pharmacopoeial Identity as UDCA Impurity 32: Certified Reference Standard with Defined Purity Specifications

1β,3α,7β-Trihydroxy-5β-cholanic Acid is formally catalogued as Ursodeoxycholic Acid Impurity 32 by multiple certified reference standard suppliers, with a defined purity specification of ≥95% by HPLC . It is supplied with a Certificate of Analysis (COA) including ¹H-NMR, mass spectrometry, and HPLC chromatogram documentation . The compound is listed among the nine potential related substances in the European Pharmacopoeia monograph for ursodeoxycholic acid . This formal pharmacopoeial designation as a specified impurity distinguishes it from other UDCA metabolites (e.g., 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acid) that are not individually listed as named impurities. The availability of a characterized reference standard is essential for analytical method development, system suitability testing, and regulatory compliance in ANDA/DMF submissions .

pharmaceutical impurity profiling reference standard procurement HPLC purity specification

Perinatal Bile Acid Metabolism Signature: 1β-Hydroxylated Bile Acids Peak at 27% of Total Urinary Bile Acids in the Early Neonatal Period

In a GC-MS study of 30 pregnant women and their newborn infants, 1β-hydroxylated bile acids (including 1β,3α,7β-trihydroxy-5β-cholanic acid and its congeners) constituted a mean of 27% of total urinary bile acids at 3–4 days postpartum [1]. In preterm infants, the percentage of 1β-hydroxylated bile acids relative to total urinary bile acids remained elevated at 70%–90% until 7 months of age [2]. This dominant representation during the perinatal period contrasts sharply with the adult bile acid profile, where primary bile acids (CA and CDCA) predominate and 1β-hydroxylated species are typically minor or undetectable. UDCA itself is normally present at only <1–5% of the human biliary bile acid pool [3], further highlighting the distinct developmental biology of 1β-hydroxylated metabolites.

perinatal bile acid metabolism neonatal biomarker urinary bile acid profiling

Taurine Therapy-Induced Elevation: 1β-Hydroxylated Bile Acids Become Predominant (57.7–78.3% of Urinary Bile Acids)

During taurine therapy, 1β-hydroxylated bile acids demonstrated a significant quantitative shift, becoming the predominant urinary bile acid species at 57.7%–78.3% of the total urinary profile [1]. The major species identified was 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acid (CA-1β-ol), with 1β,3α,7β-trihydroxy-5β-cholanic acid (the UDCA-derived 1β-hydroxylated metabolite) also detected as a component of the 1β-hydroxylated fraction [1]. This pharmacologically induced shift from a primary bile acid-dominated profile to a 1β-hydroxylated metabolite-dominated profile is not observed with UDCA administration alone, where N-acetylglucosamine conjugates (approximately 50–55% of urinary UDCA metabolites) predominate over 1β-hydroxylated species [2]. The selective enrichment of 1β-hydroxylated bile acids during taurine supplementation provides a unique experimental paradigm for studying bile acid detoxification pathways.

taurine therapy bile acid conjugation urinary bile acid shift

Hydroxylation Pattern Differentiation: 1β,3α,7β vs. 3α,7α,12α (Cholic Acid) and 3α,6α,7α (Hyocholic Acid) Topology

Among the C₂₄ trihydroxy-5β-cholanic acid isomers, 1β,3α,7β-Trihydroxy-5β-cholanic Acid is distinguished by its unique 1β,3α,7β hydroxylation pattern. This contrasts with cholic acid (3α,7α,12α-trihydroxy), hyocholic acid/γ-muricholic acid (3α,6α,7α-trihydroxy), and ursocholic acid (3α,7β,12α-trihydroxy) [1]. The presence of the equatorial 1β-hydroxyl group on the steroid A-ring introduces a hydrogen-bond donor at a position that is unsubstituted in all major primary and secondary bile acids. This topological difference is structurally analogous to 1β-hydroxydeoxycholic acid (1β,3α,12α-trihydroxy), which has been validated as a urinary CYP3A biomarker, with the 1β-OH-DCA:DCA ratio serving as a quantitative index of CYP3A activity [2][3]. By extension, the 1β,3α,7β-isomer may serve as a UDCA-specific CYP3A biomarker, differing from the DCA-derived 1β-OH-DCA in that it reflects CYP3A4 metabolism of the therapeutically administered UDCA rather than the endogenous secondary bile acid DCA. The retention time differentiation among these trihydroxy isomers on reversed-phase HPLC provides the analytical basis for their separation in impurity profiling methods.

trihydroxy bile acid isomerism hydroxylation topology bile acid receptor selectivity

Procurement-Driven Application Scenarios for 1β,3α,7β-Trihydroxy-5β-cholanic Acid (CAS 108179-87-9)


Pharmacopoeial Impurity Method Validation and System Suitability Testing for UDCA Drug Substance

This compound is formally designated as Ursodeoxycholic Acid Impurity 32 in the European Pharmacopoeia monograph and is supplied as a certified reference standard (≥95% HPLC with COA documentation) . Quality control laboratories require this specific impurity standard for HPLC system suitability testing, relative retention time (RRT) marker assignment, and quantitative limit tests in UDCA drug substance and drug product release. The compound's computed LogP of approximately 3.03–3.47 and distinct chromatographic retention relative to UDCA make it a critical marker for resolving co-eluting trihydroxy impurities . Procurement from accredited reference standard suppliers (TRC, QCS, BP) ensures traceability to pharmacopoeial monographs, which is mandatory for ANDA, DMF, and CEP regulatory submissions.

CYP3A4-Mediated Bile Acid Metabolism and Drug–Bile Acid Interaction Studies

As a specific CYP3A4-mediated 1β-hydroxylation product of UDCA, this compound is uniquely suited for studies of CYP3A4-dependent bile acid detoxification pathways . Unlike DCA-derived 1β-OH-DCA (which reflects metabolism of an endogenous secondary bile acid), this compound traces the metabolic fate of therapeutically administered UDCA. In cholestasis models where CYP3A4 is adaptively upregulated, the quantitative detection of 1β,3α,7β-trihydroxy-5β-cholanic acid in urine (using this authentic standard for LC-MS/MS calibration) provides a pathway-selective readout distinct from the 1β-OH-DCA:DCA ratio . The compound's preferential urinary excretion in liver disease—where 1β-hydroxylated metabolites are excreted in urine at levels exceeding those in bile, portal serum, and liver tissue—makes it a valuable analytical tool for hepatobiliary disposition studies [1].

Perinatal and Developmental Bile Acid Metabolism Biomarker Quantification

1β-Hydroxylated bile acids constitute a major fraction of the urinary bile acid profile during the perinatal period, peaking at 27% of total urinary bile acids at 3–4 days postpartum and remaining at 70–90% in preterm infants up to 7 months of age . Procurement of the authentic 1β,3α,7β-Trihydroxy-5β-cholanic Acid standard is essential for GC-MS or LC-MS/MS quantification of this specific congener in neonatal urine, meconium, and amniotic fluid. The compound enables discrimination between the UDCA-derived 7β-hydroxy pathway and the CDCA-derived 7α-hydroxy pathway in studies of fetal and neonatal bile acid metabolism, where altered bile acid profiles are associated with intrahepatic cholestasis and hepatobiliary disease [1].

Taurine Conjugation Pharmacology and Bile Acid Detoxification Profiling

The dramatic shift in urinary bile acid composition during taurine therapy—where 1β-hydroxylated bile acids become the predominant fraction at 57.7–78.3% of total urinary output—creates a specific demand for the target compound as a quantitative analytical standard . Researchers investigating taurine-induced modulation of bile acid conjugation and hydroxylation require this authentic standard to calibrate LC-MS/MS methods for measuring the UDCA-derived 1β-hydroxylated metabolite alongside the cholic acid-derived CA-1β-ol. The compound's distinct retention time and mass spectral fragmentation permit multiplexed quantification in a single analytical run, which is not feasible using surrogate standards.

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